 
                        MJN110 is a selective inhibitor of monoacylglycerol lipase, an enzyme that plays a crucial role in the degradation of endocannabinoids, particularly 2-arachidonoylglycerol. This compound is characterized by its ability to elevate endogenous levels of 2-arachidonoylglycerol while reducing the production of pro-inflammatory mediators such as arachidonic acid and prostaglandin E2. The structure of MJN110 is based on an N-hydroxysuccinimidyl carbamate framework, which contributes to its high potency and selectivity (IC50 = 9.1 nM) against monoacylglycerol lipase compared to other enzymes like fatty acid amide hydrolase (IC50 > 10 μM) .
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MJN110 primarily functions through the inhibition of monoacylglycerol lipase, leading to increased levels of 2-arachidonoylglycerol. This reaction can be summarized as follows:
This inhibition leads to downstream effects on various signaling pathways associated with inflammation and neuronal excitability.
MJN110 has demonstrated significant neuroprotective effects in various preclinical models. Notably, it has been shown to:
These actions suggest that MJN110 could be beneficial in treating neurodegenerative diseases and conditions characterized by chronic inflammation.
The detailed synthetic pathway can vary based on specific laboratory protocols but generally follows these outlined steps.
MJN110 has potential applications in several fields:
Studies have shown that MJN110 interacts with cannabinoid receptors (CB1 and CB2), which are integral to its therapeutic effects. For instance:
These interactions highlight the compound's versatility in modulating various biological pathways.
MJN110 belongs to a class of monoacylglycerol lipase inhibitors that includes several notable compounds. Here are some similar compounds along with a comparison highlighting MJN110's uniqueness:
| Compound Name | Mechanism of Action | Unique Features | 
|---|---|---|
| JZL184 | Monoacylglycerol lipase inhibitor | High selectivity but less potent than MJN110 | 
| SAR629 | Monoacylglycerol lipase inhibitor | Focused on analgesic effects; less neuroprotective | 
| KML29 | Monoacylglycerol lipase inhibitor | Exhibits different behavioral effects; less studied | 
MJN110 stands out due to its potent inhibition profile combined with significant neuroprotective properties and minimal side effects when used alongside opioids.
MJN110 has the molecular formula C$${22}$$H$${21}$$Cl$${2}$$N$${3}$$O$$_{4}$$ and a molecular weight of 462.33 g/mol . Its structure features a piperazine core substituted with a bis(4-chlorophenyl)methyl group at the 4-position and a carbamate-linked pyrrolidinedione moiety (Figure 1). The carbamate group forms a critical electrophilic center for covalent interaction with MAGL’s catalytic serine residue .
Crystallographic data, though limited, suggest that the bis(4-chlorophenyl)methyl group adopts a planar conformation, optimizing hydrophobic interactions with MAGL’s substrate-binding pocket . The piperazine ring contributes to solubility and conformational flexibility, while the pyrrolidinedione enhances stability through intramolecular hydrogen bonding .
MJN110 exhibits low aqueous solubility (<1 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO; 49.3–250 mg/mL) . Stability studies indicate that the compound remains intact for >6 months when stored at -20°C, though prolonged exposure to moisture accelerates hydrolysis of the carbamate group .
Partition coefficients reveal moderate lipophilicity:
| Property | Value | Source | 
|---|---|---|
| Predicted cLogP | 2.80–2.90 | |
| Experimental LogP | 1.17–1.45 (shake flask) | 
The discrepancy between predicted and experimental LogP values suggests intramolecular interactions reduce effective hydrophobicity .
MJN110 is synthesized via a two-step process:
Key intermediates include:
The synthesis avoids traditional protecting groups due to the piperazine’s inherent stability. However, the carbamate’s electrophilicity necessitates anhydrous conditions to prevent premature hydrolysis . Microwave-assisted synthesis has been explored to reduce reaction times and improve yields (>70%) .
The carbamate group is indispensable for MJN110’s activity, enabling covalent modification of MAGL’s Ser122 residue. Replacement with esters or amides reduces potency by >100-fold . The N-hydroxysuccinimide (NHS) leaving group enhances reactivity, with a reported IC$$_{50}$$ of 9.1 nM for MAGL inhibition .
| Modification | MAGL IC$$_{50}$$ (nM) | Selectivity (vs. FAAH) | Source | 
|---|---|---|---|
| Carbamate (MJN110) | 9.1 | >1,000-fold | |
| Ester analogue | 1,200 | 10-fold | 
MJN110’s bis(4-chlorophenyl)methyl group confers superior selectivity over diarylmethane-based inhibitors like JZL184. The chlorinated aryl groups enhance hydrophobic interactions with MAGL’s substrate tunnel, reducing off-target effects on fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6) .
| Inhibitor | MAGL IC$$_{50}$$ (nM) | ABHD6 IC$$_{50}$$ (nM) | 
|---|---|---|
| MJN110 | 9.1 | 10,000 | 
| JZL184 | 8,000 | 500 | 
Data from demonstrate that MJN110’s selectivity stems from steric hindrance imposed by the chlorinated aromatic rings, which limit access to narrower active sites of off-target hydrolases.
MJN110 exhibits irreversible binding characteristics when interacting with monoacylglycerol lipase through a carbamylation mechanism [19]. The compound functions as an N-hydroxysuccinimidyl carbamate that forms covalent bonds with the active-site serine nucleophile of monoacylglycerol lipase [19]. Mass spectrometry analysis of human recombinant monoacylglycerol lipase treated with MJN110 confirmed the presence of serine-carbamylated active site peptides, while the unmodified active-site peptide was significantly reduced [19]. This irreversible mechanism distinguishes MJN110 from reversible monoacylglycerol lipase inhibitors that demonstrate time-dependent recovery of enzyme activity [6].
Comparative studies using activity-based protein profiling have demonstrated the irreversible nature of MJN110 binding [6]. When monoacylglycerol lipase activity was assessed using fluorophosphonate probe reactivity over time, MJN110 showed no significant time-dependent recovery of enzyme activity, contrasting with reversible inhibitors that exhibited gradual restoration of monoacylglycerol lipase function [6]. The irreversible binding mechanism of MJN110 results from the NHS carbamate electrophile forming stable covalent adducts with the catalytic serine residue [18].
Following MJN110 treatment, monoacylglycerol lipase activity recovery follows distinct temporal patterns that reflect the irreversible nature of the inhibition [6]. Activity-based protein profiling studies demonstrate that once MJN110 binds to monoacylglycerol lipase, enzyme activity remains suppressed without spontaneous recovery over extended observation periods [6]. This contrasts markedly with reversible monoacylglycerol lipase inhibitors, where enzyme activity gradually recovers as inhibitor molecules dissociate from the binding site [6].
| Parameter | MJN110 (Irreversible) | Reversible Inhibitors | 
|---|---|---|
| Recovery Time Course | No significant recovery observed | Gradual recovery over time | 
| Mechanism | Covalent carbamylation | Non-covalent binding | 
| Activity Restoration | Requires new enzyme synthesis | Spontaneous dissociation | 
The absence of time-dependent recovery in MJN110-treated systems indicates that restoration of monoacylglycerol lipase activity requires de novo enzyme synthesis rather than inhibitor dissociation [6]. This characteristic contributes to the sustained elevation of 2-arachidonoylglycerol levels observed in biological systems treated with MJN110 [19].
Molecular docking studies reveal that MJN110 forms critical hydrogen bonding interactions with methionine 123 and alanine 51 residues within the monoacylglycerol lipase active site [6]. The indole ketone moiety of MJN110 establishes hydrogen bonds with the backbone amine groups of these residues, with bond distances of approximately 2.361 angstroms for methionine 123 and 2.019 angstroms for alanine 51 [6]. These interactions position the carbamate electrophile optimally for nucleophilic attack by the catalytic serine 122 residue [14].
The hydrogen bonding network involving methionine 123 and alanine 51 contributes significantly to the binding affinity and selectivity of MJN110 for monoacylglycerol lipase [14]. Structural analysis indicates that these residues form part of the oxyanion hole that stabilizes the tetrahedral intermediate during the carbamylation reaction [14]. The precise positioning of hydrogen bond donors and acceptors within this network ensures optimal orientation of the NHS carbamate group for covalent modification of the catalytic serine residue [19].
The thiazole and indole moieties of MJN110 occupy distinct hydrophobic regions within the monoacylglycerol lipase binding pocket [6]. Molecular docking analysis demonstrates that the thiazole component interacts with hydrophobic residues including valine 191, tyrosine 194, and valine 270, effectively stabilizing the inhibitor within the enzyme cavity [6]. The indole ring system positions itself within a hydrophobic pocket adjacent to the catalytic triad consisting of serine 122, histidine 269, and aspartate 239 [6].
| Structural Component | Binding Region | Key Interactions | 
|---|---|---|
| Thiazole moiety | Hydrophobic pocket | Val191, Tyr194, Val270 | 
| Indole ring | Catalytic site vicinity | Hydrophobic interactions near Ser122-His269-Asp239 | 
| Fluorobenzene group | Solvent-exposed surface | Minimal protein interactions | 
The hydrophobic interactions involving the thiazole and indole moieties contribute substantially to the overall binding affinity of MJN110 for monoacylglycerol lipase [6]. These non-polar interactions complement the hydrogen bonding network to create a stable enzyme-inhibitor complex that facilitates the subsequent carbamylation reaction [14]. The positioning of these aromatic systems also contributes to the selectivity of MJN110 by optimizing interactions with the specific geometry of the monoacylglycerol lipase active site [6].
MJN110 demonstrates selective inhibition of monoacylglycerol lipase while exhibiting limited cross-reactivity with related serine hydrolases [19]. Activity-based protein profiling studies reveal that MJN110 inhibits alpha-beta hydrolase domain-containing protein 6 with approximately 10-fold lower potency compared to monoacylglycerol lipase [19]. In human prostate cancer PC3 cells expressing both enzymes, MJN110 selectively targets monoacylglycerol lipase with an IC50 value of approximately 1 nanomolar while requiring 10-fold higher concentrations to inhibit alpha-beta hydrolase domain-containing protein 6 [19].
The lysophospholipase A isoforms LYPLA1 and LYPLA2 represent additional off-targets of MJN110, but only at concentrations exceeding 10 micromolar [19]. Competitive activity-based protein profiling demonstrates that LYPLA isoforms require 100-fold higher MJN110 concentrations for significant inhibition compared to monoacylglycerol lipase [19]. This selectivity profile indicates that MJN110 maintains specificity for its primary target across physiologically relevant concentration ranges [18].
| Enzyme Target | IC50 Value | Selectivity Ratio | 
|---|---|---|
| Monoacylglycerol Lipase | 1-9.1 nM | 1 (reference) | 
| ABHD6 | ~10 nM | 10-fold | 
| LYPLA1/LYPLA2 | >10 μM | >1000-fold | 
MJN110 exhibits exceptional selectivity over fatty acid amide hydrolase, showing no detectable inhibition at concentrations up to 50-100 micromolar [19] [20]. Substrate hydrolysis assays demonstrate that MJN110 potently inhibits 2-arachidonoylglycerol hydrolysis with an IC50 of 2.1 nanomolar while producing no effect on arachidonoyl ethanolamide hydrolysis, the primary substrate of fatty acid amide hydrolase [19] [20]. This selectivity is particularly significant given that dual inhibition of monoacylglycerol lipase and fatty acid amide hydrolase can produce undesirable psychotropic effects [19].
Cyclooxygenase enzyme inhibition studies confirm that MJN110 does not significantly affect cyclooxygenase-1 or cyclooxygenase-2 activity [21]. Drug discrimination studies using the selective cyclooxygenase-1 inhibitor valdecoxib demonstrate no cross-reactivity with MJN110's pharmacological profile [21]. This absence of cyclooxygenase inhibition is important because monoacylglycerol lipase serves as a rate-limiting enzyme in arachidonic acid production, yet MJN110 does not interfere with downstream cyclooxygenase-mediated metabolism [21].
| Enzyme System | MJN110 Effect | Concentration Range Tested | 
|---|---|---|
| Fatty Acid Amide Hydrolase | No inhibition | Up to 50-100 μM | 
| Cyclooxygenase-1 | No inhibition | Up to 10 mg/kg in vivo | 
| Cyclooxygenase-2 | No inhibition | Up to 10 mg/kg in vivo |